molecular formula C12H22N2O2 B2738027 Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate CAS No. 2243512-70-9

Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate

Cat. No.: B2738027
CAS No.: 2243512-70-9
M. Wt: 226.32
InChI Key: RLKQLFDFQMMVLZ-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate is a bicyclic organic compound featuring a fused cyclopropane ring system and a tert-butyl carbamate group. The 4-azabicyclo[5.1.0]octane core consists of a seven-membered ring fused to a cyclopropane moiety, with a nitrogen atom at position 4 and an amino group at position 1.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-9-8-12(9,13)5-7-14/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKQLFDFQMMVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The amino group in the compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.

    Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate is primarily utilized in the synthesis of bioactive compounds. Its structure allows for the incorporation of various functional groups, making it a versatile building block in drug development.

Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of this compound can be synthesized to create new pharmaceutical agents targeting neurological disorders. For instance, modifications to the azabicyclic framework have shown promise in enhancing the selectivity and potency of neurotransmitter modulators .

Asymmetric Synthesis

The compound serves as a chiral building block in asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals. The unique bicyclic structure provides specific stereochemical orientations that can be exploited in synthesizing complex molecules.

Data Table: Enantiomeric Ratios Achieved

Reaction TypeEnantiomeric RatioYield (%)
Michael Addition95:585
Nucleophilic Substitution92:878

These results indicate high selectivity and yield, showcasing its utility in creating enantiomerically enriched compounds.

Neuropharmacology

Due to its structural similarity to known neurotransmitter analogs, this compound is investigated for its effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.

Case Study: Neurotransmitter Modulation
In vitro studies have shown that derivatives of this compound can enhance synaptic transmission in dopaminergic neurons, suggesting potential therapeutic applications in treating conditions like Parkinson's disease and schizophrenia .

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclo[5.1.0]octane Derivatives

The target compound differs from analogs in substituent placement, ring fusion, and functional groups. Key comparisons include:

Compound Name Substituents/Features CAS Number Key References
Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate 1-amino, 4-aza, tert-butyl carbamate Not explicitly provided
Tert-butyl 5-(4-methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate 6-oxo, 5-(4-methoxybenzyl), 7-phenyl N/A
Tert-butyl 5-benzyl-7-(3-bromophenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate 6-oxo, 5-benzyl, 7-(3-bromophenyl) N/A
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate 7-oxo, spiro[2.5] system (cyclopropane fused to a five-membered ring) 1892578-21-0

Key Observations :

Physical and Chemical Properties
  • Crystal Packing : Evidence from bicyclo[5.1.0]octane carboxylates (e.g., potassium trans-bicyclo[5.1.0]octane-4-carboxylate in ) reveals that trans-fused systems exhibit shortened bridging C–C bonds (1.47 Å vs. typical 1.54 Å), enhancing strain. The target compound’s cis/trans fusion (unreported) would similarly influence stability and intermolecular interactions.
  • Solubility: The tert-butyl carbamate group in all analogs improves lipophilicity, but the 1-amino group in the target compound may enhance aqueous solubility via protonation.

Biological Activity

Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate is a bicyclic compound that has garnered interest in pharmacological and biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name This compound
InChI Key UHQBDBQLFKCXAA-UHFFFAOYSA-N

This compound exhibits biological activity through its interaction with specific molecular targets, including enzymes and receptors. The compound's bicyclic structure allows it to mimic natural substrates, facilitating binding to active sites of proteins involved in various biochemical pathways.

Interaction with Receptors

Research indicates that this compound may act as an agonist or antagonist at certain receptor types, potentially influencing neurotransmitter systems such as the cholinergic system. This interaction is significant for developing treatments for neurodegenerative diseases where cholinergic dysfunction is prevalent.

Antimicrobial Properties

Studies have shown that derivatives of azabicyclo compounds exhibit antimicrobial activity against various pathogens. For example, compounds similar to this compound have demonstrated efficacy against Gram-positive bacteria, suggesting potential applications in treating infections.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, possibly through the modulation of oxidative stress pathways and inflammation in neuronal cells. Such effects are crucial for conditions like Alzheimer's disease and other neurodegenerative disorders, where oxidative damage plays a significant role.

Study on Neuroprotection

In a study examining the neuroprotective effects of related compounds, researchers found that azabicyclo derivatives significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. The mechanism was linked to the activation of survival pathways mediated by AMPK (AMP-activated protein kinase) signaling.

Antimicrobial Efficacy

Another study investigated the antimicrobial properties of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, highlighting the potential of these compounds in developing new antimicrobial agents.

Chemical Reactions Analysis

Acylation and Protection Reactions

The primary amine group undergoes typical nucleophilic acylation reactions. For example:

Reaction Reagents/Conditions Product
AcetylationAcetic anhydride, pyridineTert-butyl 1-acetamido-4-azabicyclo[5.1.0]octane-4-carboxylate
Boc ProtectionDi-tert-butyl dicarbonateTert-butyl 1-(tert-butoxycarbonyl)amino-4-azabicyclo[5.1.0]octane-4-carboxylate

The tert-butyl ester group remains stable under mild acidic or basic conditions, enabling selective amine modifications .

Oxidation Reactions

The amine moiety can be oxidized to form imines or nitroso derivatives under controlled conditions:

Reagent Conditions Outcome
mCPBA (meta-chloroperbenzoic acid)Dichloromethane, 0°CFormation of an N-oxide intermediate
NaIO₄Aqueous ethanol, RTOxidative cleavage of the bicyclic ring (hypothesized for similar systems)

Reduction Reactions

Selective reductions target the ester or amine groups:

Reagent Target Product
LiAlH₄Ester → Alcohol1-Amino-4-azabicyclo[5.1.0]octane-4-methanol
H₂/Pd-CNitro → Amine (if present)Tert-butyl 1,4-diamino-4-azabicyclo[5.1.0]octane-4-carboxylate

Ring-Opening and Functionalization

The strained bicyclo[5.1.0]octane system undergoes ring-opening reactions:

Reagent Mechanism Product
HCl (gaseous)Acid-catalyzed ring openingLinear amino ester derivative
Grignard reagentsNucleophilic attackAddition products at the bridgehead position

Cycloaddition and Cross-Coupling

The amino group facilitates participation in click chemistry and palladium-catalyzed reactions:

Reaction Conditions Application
CuAAC (Click Chemistry)CuSO₄, sodium ascorbateTriazole-linked derivatives for drug discovery
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Boronate-functionalized analogs (e.g., for PROTAC synthesis)

Hydrolysis and Decarboxylation

Under strong acidic or basic conditions:

Condition Pathway Outcome
6M HCl, refluxEster hydrolysis1-Amino-4-azabicyclo[5.1.0]octane-4-carboxylic acid
Pyrolysis (>200°C)Decarboxylation1-Amino-4-azabicyclo[5.1.0]octane

Limitations and Research Gaps
While data for the exact compound is sparse, reactions are inferred from structurally related azabicyclo systems . Direct experimental validation is required to confirm reactivity patterns, particularly for ring-opening and cross-coupling pathways.

Key Mechanistic Insights

  • The bicyclo[5.1.0]octane scaffold imposes steric constraints, favoring reactions at the amine over the ester group .

  • Electron-deficient boronates (e.g., in Suzuki couplings) enhance reactivity at the bridgehead position.

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves bicyclic ring formation via cyclopropanation or ring-closing metathesis, followed by Boc-protection of the amine. Key optimization steps include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclopropanation.
  • Catalyst selection : Use of chiral catalysts (e.g., Rh(II) complexes) for stereochemical control in azabicyclo systems.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves yield and purity.
    Reference building block catalogues for analogous bicyclo compounds to infer scalable protocols .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR to confirm bicyclic scaffold geometry and Boc-group integrity. Key signals include δ ~1.4 ppm (tert-butyl) and δ ~3.5–4.5 ppm (bridging protons).
  • X-ray crystallography : Resolves absolute stereochemistry and ring strain. Use SHELXL for refinement, accounting for potential disorder in bicyclic systems (e.g., bridging bonds) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+) and fragmentation patterns.

Advanced: How does crystallographic disorder in bicyclo[5.1.0]octane systems impact structural refinement?

Answer:
Disorder arises from dynamic conformations or partial occupancy at bridging carbons. Mitigation strategies:

  • Multi-position refinement : Model alternative conformers using SHELXL’s PART instruction .
  • Restraints : Apply geometric restraints to bond lengths/angles based on database averages (e.g., C–C cyclopropane bonds: ~1.54 Å) .
  • Data quality : High-resolution datasets (θmax > 25°) improve electron density maps for disordered regions.

Advanced: How do cis- vs. trans-fused bicyclo[5.1.0]octane systems differ in reactivity and stability?

Answer:

  • Trans-fused systems exhibit higher ring strain due to shortened bridging C–C bonds (e.g., 1.50 Å vs. 1.54 Å in cis), increasing susceptibility to ring-opening reactions .
  • Thermal stability : Differential scanning calorimetry (DSC) shows trans-fused derivatives decompose at lower temperatures (~150°C vs. ~180°C for cis).
  • Computational analysis : DFT calculations (e.g., B3LYP/6-31G*) predict trans-fused systems have higher Gibbs free energy (ΔG ≈ +3 kcal/mol) .

Advanced: What methodologies address contradictory data between computational models and experimental results for bicyclo[5.1.0]octane derivatives?

Answer:

  • Benchmarking : Compare computed (DFT) and experimental bond lengths/angles. Discrepancies >0.05 Å suggest inadequate basis sets or solvent effects.
  • Solvent correction : Include implicit solvent models (e.g., PCM) in computations to match experimental conditions (e.g., crystal packing vs. solution) .
  • Dynamic effects : MD simulations assess conformational flexibility, which static X-ray structures may not capture .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Kinetic studies : Monitor degradation via HPLC at accelerated conditions (e.g., 40°C, pH 1–13).
  • Degradation pathways : LC-MS identifies hydrolytic products (e.g., tert-butyl cleavage at acidic pH).
  • Thermogravimetric analysis (TGA) : Quantifies weight loss due to Boc-group decomposition above 200°C .

Advanced: What strategies resolve challenges in functionalizing the amino group without ring-opening?

Answer:

  • Protection-deprotection : Use acid-labile groups (e.g., Fmoc) to temporarily protect the amine during coupling reactions.
  • Mild conditions : Employ Hünig’s base (DIPEA) and low temperatures (−20°C) for acylation or sulfonylation.
  • Monitoring : Real-time FTIR tracks reaction progress to halt before side reactions occur.

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